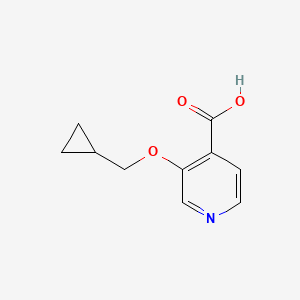

3-(シクロプロピルメトキシ)イソニコチン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Cyclopropylmethoxy)isonicotinic acid is an organic compound with the molecular formula C10H11NO3 It is a derivative of isonicotinic acid, where a cyclopropylmethoxy group is attached to the third position of the pyridine ring

科学的研究の応用

3-(Cyclopropylmethoxy)isonicotinic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It can be used in the development of new materials with specific properties, such as luminescent materials or catalysts.

作用機序

Target of Action

The primary target of 3-(Cyclopropylmethoxy)isonicotinic acid is likely to be similar to that of its parent compound, isoniazid . Isoniazid is a frontline drug employed in the treatment of tuberculosis, and it primarily targets the Mycobacterium tuberculosis, the causative agent of tuberculosis .

Mode of Action

It can be inferred from the mode of action of isoniazid . Isoniazid is a prodrug and must be activated by bacterial catalase . It is then acetylated by N-acetyl transferase to N-acetylisoniazid, which is biotransformed to isonicotinic acid and monoacetylhydrazine . Monoacetylhydrazine is associated with hepatotoxicity via the formation of a reactive intermediate metabolite when N-hydroxylated by the cytochrome P450 mixed oxidase system .

Biochemical Pathways

Based on the parent compound isoniazid, it can be inferred that the compound likely affects the mycolic acid biosynthesis pathway . Mycolic acids are unique components of the cell wall of mycobacteria and disruption of their synthesis leads to the death of the bacteria .

Pharmacokinetics

Based on the parent compound isoniazid, it can be inferred that the compound is likely metabolized by hepatic n-acetyltransferase (nat) and cytochrome p450 2e1 (cyp2e1) to form hepatotoxins . The ADME properties of the compound and their impact on bioavailability would need further investigation.

Result of Action

Based on the parent compound isoniazid, it can be inferred that the compound likely has anti-mycobacterial activity .

Action Environment

It can be inferred from the parent compound isoniazid that factors such as the presence of bacterial catalase and the individual’s acetylator status (slow or fast) could influence the compound’s action .

生化学分析

Biochemical Properties

It is known that isonicotinic acid, a related compound, has been analyzed for its solubility in various solvents . This information could be used to predict the partition coefficients and further solubility of 3-(Cyclopropylmethoxy)isonicotinic acid in a host of organic solvents .

Cellular Effects

Research on isoniazid, a derivative of isonicotinic acid, has shown that it inhibits cell wall synthesis and is potently bactericidal against replicating Mycobacterium tuberculosis .

Molecular Mechanism

Isoniazid, a derivative of isonicotinic acid, is known to inhibit the synthesis of mycolic acids .

Temporal Effects in Laboratory Settings

Studies on isoniazid have shown that it has effects on mycobacteria, including inhibition of mycolic acid synthesis and reduction in the NAD+ content of the bacilli .

Dosage Effects in Animal Models

Isoniazid, a derivative of isonicotinic acid, has been studied for its dosage effects in humans .

Metabolic Pathways

Isoniazid, a derivative of isonicotinic acid, is known to be metabolized primarily through acetylation .

Transport and Distribution

Studies on isonicotinic acid have shown that it can be transported through the intestinal brush-border membrane by a carrier-mediated system .

Subcellular Localization

Research on RNA localization suggests that RNAs can aggregate in distinct patterns within various cellular compartments .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylmethoxy)isonicotinic acid typically involves the following steps:

Starting Material: The synthesis begins with isonicotinic acid.

Cyclopropylmethanol Reaction: Isonicotinic acid is reacted with cyclopropylmethanol in the presence of a suitable base, such as potassium carbonate, to form the cyclopropylmethoxy derivative.

Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for 3-(Cyclopropylmethoxy)isonicotinic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

化学反応の分析

Types of Reactions: 3-(Cyclopropylmethoxy)isonicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

Oxidation: Formation of cyclopropylmethoxy ketones or carboxylic acids.

Reduction: Formation of cyclopropylmethoxy alcohols or aldehydes.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

類似化合物との比較

Isonicotinic Acid: The parent compound, which lacks the cyclopropylmethoxy group.

Nicotinic Acid: An isomer with the carboxyl group at the 3-position instead of the 4-position.

Picolinic Acid: Another isomer with the carboxyl group at the 2-position.

Uniqueness: 3-(Cyclopropylmethoxy)isonicotinic acid is unique due to the presence of the cyclopropylmethoxy group, which can impart distinct chemical and biological properties. This modification can enhance the compound’s stability, solubility, and interaction with biological targets compared to its parent and isomeric compounds.

特性

IUPAC Name |

3-(cyclopropylmethoxy)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-10(13)8-3-4-11-5-9(8)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPGJEFYGWXEHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CN=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B2466203.png)

![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenylethyl)urea](/img/structure/B2466204.png)

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2466208.png)

![5-CHLORO-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-METHOXYBENZAMIDE](/img/structure/B2466211.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2466215.png)

![Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate](/img/structure/B2466216.png)

![2-[(2-Fluorobenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/new.no-structure.jpg)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2466218.png)

![2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-N-(1-cyano-1-methylethyl)-N-methylacetamide](/img/structure/B2466220.png)